4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide
Overview
Description
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide (CAS# 91898-93-0) is a protecting group for primary alcohols . It is frequently used in the synthesis of branched ribonucleotides and nucleotide derivatives .
Molecular Structure Analysis
The molecule contains a total of 85 bonds. There are 67 non-H bonds, 42 multiple bonds, 6 rotatable bonds, 6 double bonds, 36 aromatic bonds, 3 five-membered rings, 6 six-membered rings, 3 nine-membered rings, and 3 imides .Chemical Reactions Analysis
While specific chemical reactions involving 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide are not available, it’s known that it’s used as a protecting group for primary alcohols . This suggests that it may be involved in reactions where the protection and deprotection of alcohol groups are necessary.Physical And Chemical Properties Analysis
The molecular formula of the compound is C43H18BrCl6N3O6 and it has a molecular weight of 965.24 . The predicted density is 1.756±0.06 g/cm3 and the predicted pKa is -3.23±0.20 .Scientific Research Applications
- Protecting Group for Primary Alcohols
- Scientific Field : Organic Chemistry
- Application Summary : “4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide” is used as a protecting group for primary alcohols . This means it is used to temporarily block the reactivity of the alcohol group during a chemical reaction, allowing other reactions to take place without affecting the alcohol group.
- Results or Outcomes : The use of “4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide” as a protecting group allows for more complex synthetic routes to be undertaken, as it prevents unwanted reactions involving the alcohol group. This can lead to higher yields and purer products in organic synthesis .
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331+P310, P303+P361+P353+P310+P363, P304+P340+P310, P305+P351+P338+P310, P405, and P501 .
properties
IUPAC Name |
2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H18BrCl6N3O6/c44-43(19-1-7-22(8-2-19)51-37(54)25-13-31(45)32(46)14-26(25)38(51)55,20-3-9-23(10-4-20)52-39(56)27-15-33(47)34(48)16-28(27)40(52)57)21-5-11-24(12-6-21)53-41(58)29-17-35(49)36(50)18-30(29)42(53)59/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNGHXQORJDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)(C5=CC=C(C=C5)N6C(=O)C7=CC(=C(C=C7C6=O)Cl)Cl)Br)N8C(=O)C9=CC(=C(C=C9C8=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H18BrCl6N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394398 | |
Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide | |
CAS RN |
91898-93-0 | |
Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide [Protecting Reagent for Primary Alcohol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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